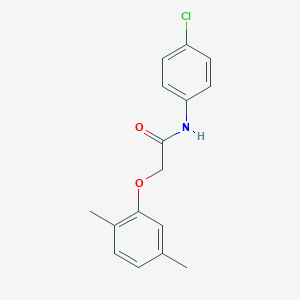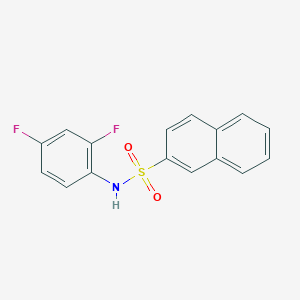![molecular formula C15H21ClN2S B5782573 N-[2-(3-chlorophenyl)ethyl]-N'-cyclohexylthiourea](/img/structure/B5782573.png)
N-[2-(3-chlorophenyl)ethyl]-N'-cyclohexylthiourea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[2-(3-chlorophenyl)ethyl]-N'-cyclohexylthiourea (CCTU) is a chemical compound that has been extensively studied for its potential application in various fields of science. This compound belongs to the class of thiourea compounds and has been synthesized using various methods. The purpose of
作用機序
The mechanism of action of N-[2-(3-chlorophenyl)ethyl]-N'-cyclohexylthiourea is not well understood. However, it has been suggested that the compound may act by inhibiting the activity of certain enzymes or by modulating the activity of certain receptors in the body.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a wide range of biochemical and physiological effects. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. The compound has also been shown to exhibit antiviral activity against herpes simplex virus and cytomegalovirus. In addition, this compound has been shown to exhibit antibacterial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli.
実験室実験の利点と制限
One of the main advantages of N-[2-(3-chlorophenyl)ethyl]-N'-cyclohexylthiourea is its potential application in various fields of science, including medicinal chemistry, biochemistry, and pharmacology. The compound has been extensively studied for its potential therapeutic applications and has been shown to exhibit a wide range of biological activities. However, one of the limitations of this compound is its toxicity, which may limit its use in certain applications.
将来の方向性
There are several future directions for the study of N-[2-(3-chlorophenyl)ethyl]-N'-cyclohexylthiourea. One potential direction is the development of new synthetic methods for the compound. Another potential direction is the study of the compound's mechanism of action and its potential application in the treatment of neurological disorders. Additionally, further studies are needed to determine the potential toxicity of the compound and its safety for use in humans.
Conclusion:
In conclusion, this compound is a chemical compound that has been extensively studied for its potential application in various fields of science. The compound has been synthesized using various methods and has been shown to exhibit a wide range of biological activities, including antitumor, antiviral, and antibacterial activities. However, the compound's mechanism of action is not well understood, and further studies are needed to determine its potential toxicity and safety for use in humans.
合成法
The synthesis of N-[2-(3-chlorophenyl)ethyl]-N'-cyclohexylthiourea has been carried out using various methods, including the reaction of 3-chlorobenzylamine with cyclohexyl isothiocyanate. The reaction is carried out in the presence of a base such as potassium carbonate and an organic solvent such as dimethylformamide. The reaction mixture is then stirred for several hours, and the resulting product is purified using column chromatography.
科学的研究の応用
N-[2-(3-chlorophenyl)ethyl]-N'-cyclohexylthiourea has been extensively studied for its potential application in various fields of science, including medicinal chemistry, biochemistry, and pharmacology. The compound has been shown to exhibit antitumor, antiviral, and antibacterial activities. It has also been studied for its potential application in the treatment of neurological disorders such as Parkinson's disease.
特性
IUPAC Name |
1-[2-(3-chlorophenyl)ethyl]-3-cyclohexylthiourea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21ClN2S/c16-13-6-4-5-12(11-13)9-10-17-15(19)18-14-7-2-1-3-8-14/h4-6,11,14H,1-3,7-10H2,(H2,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFVVBEMDLDEPIF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=S)NCCC2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21ClN2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
10.5 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49825875 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-(aminocarbonyl)phenyl]-4-ethoxy-3-nitrobenzamide](/img/structure/B5782490.png)
![3,4-dimethyl-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B5782503.png)
![2-{[2-(ethylsulfonyl)ethyl]thio}-4,6-dimethylnicotinonitrile](/img/structure/B5782517.png)



![N-{[(2-methoxyphenyl)amino]carbonothioyl}-4-methyl-3-nitrobenzamide](/img/structure/B5782540.png)

![N-ethyl-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]-2-naphthalenesulfonamide](/img/structure/B5782555.png)




